molecular formula C10H19NO2 B1273524 Ethyl 2-(4-aminocyclohexyl)acetate CAS No. 76308-28-6

Ethyl 2-(4-aminocyclohexyl)acetate

Cat. No. B1273524
CAS RN: 76308-28-6
M. Wt: 185.26 g/mol
InChI Key: SBVCDGKSVSHGFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on maintaining stereochemistry and functional group compatibility. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is highlighted, which proceeds without racemization and under environmentally friendly conditions . Another paper describes the diastereoselective synthesis of a functionalized cyclohexene skeleton using L-serine, ring-closing metathesis, and Grignard reactions . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate is reported, which is a precursor for hypoglycemic agents, synthesized via alkylation and selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-aminocyclohexyl)acetate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its non-covalent interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of Ethyl 2-(4-aminocyclohexyl)acetate.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of Ethyl 2-(4-aminocyclohexyl)acetate. For instance, the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters using FeCl3/SiO2 nanoparticles showcases a green method for the condensation of primary amines with ethyl acetoacetate . The synthesis of ethyl (Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves oxidation, bromination, and cyclic condensation . These reactions could provide insights into the types of transformations that Ethyl 2-(4-aminocyclohexyl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, TGA, DTA, and UV-Visible spectroscopy . The compound ethyl (2-amino-4-phenyl-5-thiazolyl)acetate's crystal structure contributes to its stability through intra- and intermolecular hydrogen bonds . These properties, such as thermal stability, spectroscopic characteristics, and crystal packing, could be similar for Ethyl 2-(4-aminocyclohexyl)acetate.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, closely related to Ethyl 2-(4-aminocyclohexyl)acetate, was synthesized and characterized using various analytical techniques. This included elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. Such methods are crucial for understanding the structural and chemical properties of complex organic compounds (Sapnakumari et al., 2014).

Solvent Effects on Solubility

The solubility of compounds closely related to Ethyl 2-(4-aminocyclohexyl)acetate, such as 2-amino-3-methylbenzoic acid, in various solvents was studied. Understanding the solubility in different solvents is vital for the compound's purification and application in various scientific research contexts (Zhu et al., 2019).

Molecular Docking and Inhibition Studies

Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, similar in structure to Ethyl 2-(4-aminocyclohexyl)acetate, were synthesized and analyzed for α-glucosidase and β-glucosidase inhibition activities. Molecular docking studies of these compounds revealed insights into their bonding modes at the enzyme's active sites, which is essential for designing potent enzyme inhibitors (Babar et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to Ethyl 2-(4-aminocyclohexyl)acetate, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, were studied. These compounds have applications in various synthetic procedures, including the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

Bioactive Potential of Derivatives

Research on the bioactive potentials of secondary metabolites, including compounds like Ethyl 2-(4-aminocyclohexyl)acetate, was conducted. This involved isolation and characterization of compounds from mollusks and assessing their antioxidant and anti-inflammatory activities, demonstrating the potential medicinal applications of these derivatives (Chakraborty & Joy, 2019).

Safety And Hazards


  • Safety : Handle with care; follow standard laboratory safety protocols.

  • Hazards : No specific hazards reported, but always exercise caution when working with chemical compounds.


Future Directions

Research avenues for Ethyl 2-(4-aminocyclohexyl)acetate include:



  • Pharmacological Studies : Investigate its potential as a dopamine receptor ligand.

  • Synthetic Modifications : Explore derivatization to enhance selectivity and efficacy.

  • Biological Assays : Assess its impact on neuropsychiatric disorders.


properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCDGKSVSHGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238521
Record name (trans-4-Aminocyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminocyclohexyl)acetate

CAS RN

76308-28-6
Record name (trans-4-Aminocyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans
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